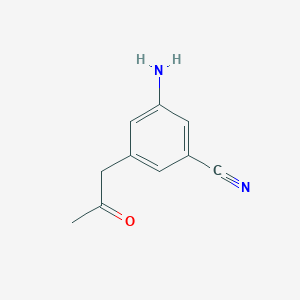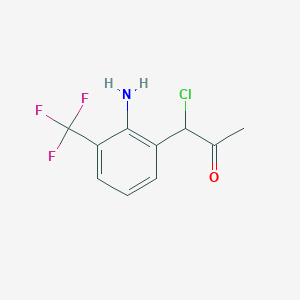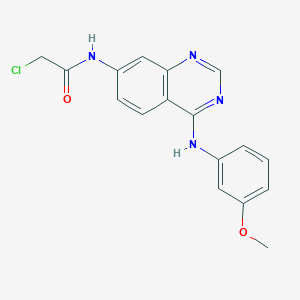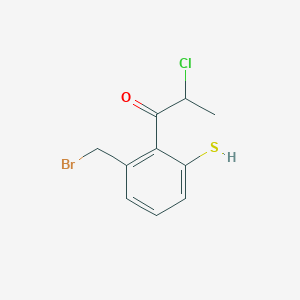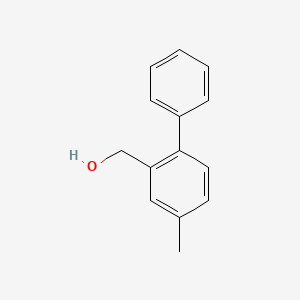
(4-Methyl-1,1-biphenyl-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-1,1-biphenyl-2-yl)methanol is an organic compound with the molecular formula C14H14O It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and a hydroxymethyl group is attached to the other phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
(4-Methyl-1,1-biphenyl-2-yl)methanol can be synthesized through several methods. One common approach involves the Suzuki coupling reaction. In this method, 4-chlorotoluene and 2-hydroxymethylphenylboronic acid are used as starting materials. The reaction is typically carried out in the presence of a palladium catalyst (such as C37H44ClN2O3PPd) and a base (such as cesium carbonate) in water at 100°C for 12 hours under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as flash chromatography on silica gel using a mixture of dichloromethane and ethyl acetate as the eluent are employed to obtain the final product .
化学反応の分析
Types of Reactions
(4-Methyl-1,1-biphenyl-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methyl and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methyl-1,1-biphenyl-2-carboxylic acid.
Reduction: 4-Methyl-1,1-biphenyl-2-ylmethane.
Substitution: Depending on the substituents introduced, a variety of derivatives can be formed.
科学的研究の応用
(4-Methyl-1,1-biphenyl-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers, resins, and other materials with specific properties .
作用機序
The mechanism of action of (4-Methyl-1,1-biphenyl-2-yl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to fit into the enzyme’s binding pocket, thereby blocking the substrate’s access and inhibiting the enzyme’s activity .
類似化合物との比較
Similar Compounds
4-Methylbiphenyl: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
4-Hydroxymethylbiphenyl: Lacks the methyl group, which may affect its physical and chemical properties.
4-Methyl-1,1-biphenyl-2-carboxylic acid: An oxidized form of (4-Methyl-1,1-biphenyl-2-yl)methanol.
Uniqueness
This compound is unique due to the presence of both methyl and hydroxymethyl groups on the biphenyl scaffold. This dual functionality allows for a wider range of chemical modifications and applications compared to its similar compounds .
特性
分子式 |
C14H14O |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
(5-methyl-2-phenylphenyl)methanol |
InChI |
InChI=1S/C14H14O/c1-11-7-8-14(13(9-11)10-15)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
InChIキー |
NRNXGBDFJKQWKS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



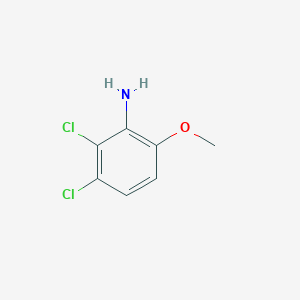
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B14065778.png)
![[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride](/img/structure/B14065790.png)

